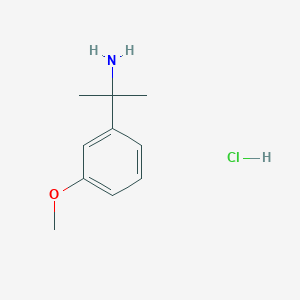
3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine
Vue d'ensemble
Description
“3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine” is a chemical compound with the molecular formula C12H11ClN2O2 . It is a derivative of pyridazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring substituted with a chlorine atom at the 3-position and a 3,4-dimethoxyphenyl group at the 6-position . The molecular weight of the compound is 250.68 .Chemical Reactions Analysis
Pyridazine derivatives, including “this compound”, can participate in a variety of chemical reactions. For example, they can undergo copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, enabling an efficient synthesis of a series of 1,6-dihydropyridazines .Applications De Recherche Scientifique
Pyridazine Derivatives in Organic Synthesis and Catalysis
Pyridazine derivatives, including those related to 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine, are known for their versatility as synthetic intermediates in organic chemistry. They have been utilized in the formation of metal complexes and in the design of catalysts for asymmetric synthesis. The heterocyclic N-oxide motif, of which pyridazine derivatives are a part, plays a significant role in organic syntheses and catalysis due to their ability to engage in a variety of chemical reactions. These compounds have found applications in medicinal chemistry as well, with some displaying potent activities including anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).
Drug Development and Medicinal Chemistry
Pyridazine and its derivatives exhibit a broad spectrum of biological activities, making them of interest in drug development. They have been explored for antitumor, antibacterial, analgesic, and diuretic activities, among others. Specifically, pyridopyridazine derivatives, which share a structural motif with this compound, have shown potential as selective inhibitors in pharmacological research, targeting enzymes and receptor sites to modulate disease processes. These derivatives have been identified for their roles in GABA-A receptor binding and possess molluscicidal activity, potentially useful in biodegradable agrochemicals (Wojcicka and Nowicka-Zuchowska, 2018).
Propriétés
IUPAC Name |
3-chloro-6-(3,4-dimethoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-16-10-5-3-8(7-11(10)17-2)9-4-6-12(13)15-14-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICUFTJXKLNIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




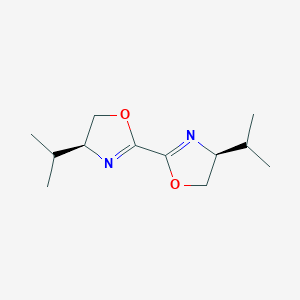
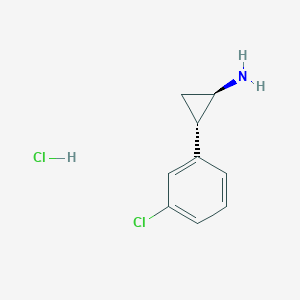
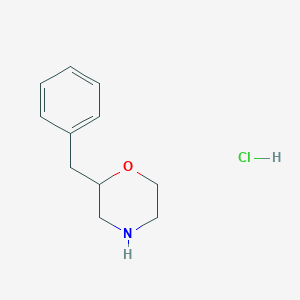
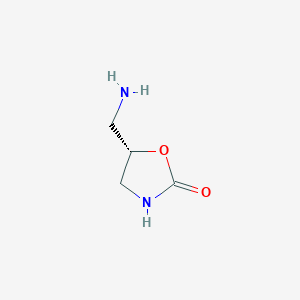

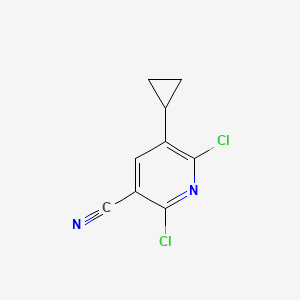
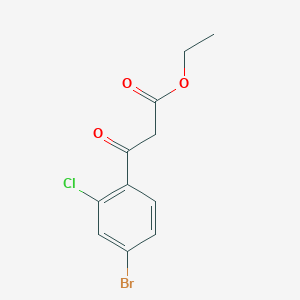

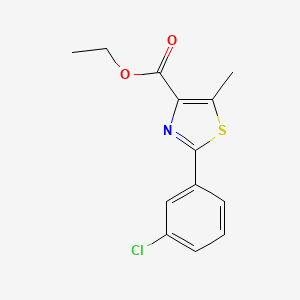
![1H-Imidazo[4,5-c]quinolin-4-amine](/img/structure/B3097847.png)
